molecular formula C28H38N6O6S B13995572 Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate CAS No. 59921-63-0

Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

Cat. No.: B13995572
CAS No.: 59921-63-0
M. Wt: 586.7 g/mol
InChI Key: ICLGESMTMDAOGE-UHFFFAOYSA-N
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Description

Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with nitro groups and a purinylsulfanyl moiety, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves multi-step organic reactions. The process begins with the nitration of a benzoate derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the purinylsulfanyl group through a nucleophilic substitution reaction. The final step involves the esterification of the benzoate with hexadecanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and purinylsulfanyl moiety play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s lipophilic hexadecyl chain facilitates its incorporation into lipid membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:

    Hexadecyl 3,5-dinitrobenzoate: Lacks the purinylsulfanyl group, resulting in different biological activities.

    Hexadecyl 2-(7H-purin-6-ylsulfanyl)benzoate: Lacks the nitro groups, affecting its reactivity and mechanism of action.

    Hexadecyl 3,5-diamino-2-(7H-purin-6-ylsulfanyl)benzoate: A reduced form with amine groups instead of nitro groups, leading to different chemical and biological properties.

Properties

CAS No.

59921-63-0

Molecular Formula

C28H38N6O6S

Molecular Weight

586.7 g/mol

IUPAC Name

hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

InChI

InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)22-17-21(33(36)37)18-23(34(38)39)25(22)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32)

InChI Key

ICLGESMTMDAOGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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